Methyl 4-amino-5-bromo-2-methoxybenzoate
CAS No.: 111049-68-4
Cat. No.: VC21291289
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111049-68-4 |
---|---|
Molecular Formula | C9H10BrNO3 |
Molecular Weight | 260.08 g/mol |
IUPAC Name | methyl 4-amino-5-bromo-2-methoxybenzoate |
Standard InChI | InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 |
Standard InChI Key | CUMRIXJSGJTGSE-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1C(=O)OC)Br)N |
Canonical SMILES | COC1=CC(=C(C=C1C(=O)OC)Br)N |
Introduction
Methyl 4-amino-5-bromo-2-methoxybenzoate is a brominated aromatic ester characterized by its distinctive structural features. The compound contains an amino group at the para position (C-4) and a bromine atom at the meta position (C-5) relative to the carboxymethyl group. Additionally, it features a methoxy substituent at the ortho position (C-2), creating a substitution pattern that influences its reactivity and properties significantly . With the molecular formula C9H10BrNO3, this compound belongs to the broader class of aromatic amines, which have been the subject of over 3,900 publications receiving more than 45,000 citations in scientific literature .
Identification Data
The compound is thoroughly documented in chemical databases with the following identification parameters:
Parameter | Value |
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IUPAC Name | Methyl 4-amino-5-bromo-2-methoxybenzoate |
CAS Number | 111049-68-4 |
Molecular Formula | C9H10BrNO3 |
Molecular Weight | 260.08 g/mol |
PubChem CID | 2768028 |
InChI | InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 |
InChIKey | CUMRIXJSGJTGSE-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1C(=O)OC)Br)N |
Physical and Chemical Properties
Methyl 4-amino-5-bromo-2-methoxybenzoate possesses distinct physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is essential for predicting its interactions and applications.
Physical Properties
The compound exists as a solid at standard temperature and pressure with specific physical characteristics that facilitate its handling and purification .
Property | Value |
---|---|
Physical State | Solid |
Color | White crystalline |
Melting Point | 152-154°C |
Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMF |
Appearance | White crystalline solid |
Purity (Commercial) | ≥95% |
These physical properties are crucial for identity confirmation and quality control during synthesis and application processes .
Chemical Reactivity
The chemical reactivity of methyl 4-amino-5-bromo-2-methoxybenzoate is largely determined by its multiple functional groups:
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The primary amino group (-NH2) at position 4 functions as a nucleophile, enabling reactions such as diazotization, acylation, and participation in various coupling reactions.
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The bromine atom at position 5 can undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling), making this compound valuable as a building block in medicinal chemistry and materials science.
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The methoxy group (-OCH3) at position 2 contributes electron density to the aromatic ring through resonance, influencing the reactivity of the compound.
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The methyl ester group provides sites for further functionalization through hydrolysis, transesterification, or reduction reactions .
Structural Characteristics
The structure of methyl 4-amino-5-bromo-2-methoxybenzoate features an interesting substitution pattern on the benzene ring that significantly influences its electronic distribution and reactivity potential.
Structural Features
The compound contains a benzene ring substituted with four functional groups:
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A primary amino group (-NH2) at position 4
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A bromine atom at position 5
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A methoxy group (-OCH3) at position 2
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A methyl ester group (-COOCH3) extending from position 1
Electronic Effects
The electronic distribution within methyl 4-amino-5-bromo-2-methoxybenzoate is affected by the resonance and inductive effects of its substituents:
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The amino group at C-4 is a strong electron donor through resonance, increasing electron density at ortho and para positions.
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The methoxy group at C-2 is also an electron donor, further enhancing the electron density at specific positions of the ring.
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The bromine at C-5 exhibits both electron-withdrawing (inductive) and electron-donating (resonance) effects, though the inductive effect typically predominates.
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The ester group is electron-withdrawing, creating a partial positive charge on the carbon atom to which it is attached.
These electronic effects contribute to the compound's reactivity profile, particularly in nucleophilic and electrophilic substitution reactions .
Synthesis Methods
Several approaches can be employed for the synthesis of methyl 4-amino-5-bromo-2-methoxybenzoate, drawing from established protocols in organic chemistry.
Bromination of Precursors
A common synthetic route involves the bromination of methyl 4-amino-2-methoxybenzoate. This approach typically utilizes bromine in a suitable solvent under controlled temperature conditions:
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Methyl 4-amino-2-methoxybenzoate is dissolved in a solvent such as dichloromethane.
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Bromine is added slowly at low temperature (10-15°C) with continuous stirring.
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The reaction proceeds for several hours, followed by workup and purification procedures.
This method takes advantage of the directing effects of the amino and methoxy groups, which facilitate selective bromination at the C-5 position .
Applications and Research Significance
Methyl 4-amino-5-bromo-2-methoxybenzoate has several potential applications across different scientific disciplines, reflecting the versatility of its structure and reactivity.
As a Chemical Building Block
The compound serves as an important building block in organic synthesis due to its multiple functional groups:
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The bromine substituent can participate in various cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), enabling the introduction of diverse groups at the C-5 position.
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The amino group can undergo diazotization, allowing further functionalization through diazonium chemistry.
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The ester functionality can be transformed into other carboxylic acid derivatives or reduced to alcohols.
These characteristics make methyl 4-amino-5-bromo-2-methoxybenzoate valuable as a versatile intermediate in the synthesis of more complex molecules .
Hazard Type | Classification |
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GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Codes | H302, H312, H315, H319, H332, H335 |
Precautionary Statements | P260, P262, P270, P280, P305+P351+P338, P402+P404 |
These classifications indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
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